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molecular formula C12H10ClNO2S B8817605 Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate CAS No. 886369-30-8

Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

Cat. No. B8817605
M. Wt: 267.73 g/mol
InChI Key: MSUPOBBAHYDCLP-UHFFFAOYSA-N
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Patent
US05888941

Procedure details

A solution of ethyl formylchloroacetate (1.45 g, 9.6 mmol; obtained according to Panizzi, L. Gazz. Chim.Ital., 1946, 76, 56) and 4-chlorothiobenzamide (1.76 g, 9.6 mmol) in EtOH (50 mL) was refluxed for 48 h. The reaction mixture was then cooled to -20° C. and the solid formed was filtered and dried to give ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (0.59 g, 23%): mp 144°-145° C.; 1H NMR (300 MHz, CDCl3) δ (TMS) 8.40 (s, 1H, thiazole), 7.92 (dt, Jt =1.8, Jd =8.6, 2H, arom), 7.44 (dt, Jt =1.8, Jd =8.6, 2H, arom), 4.39 (q, J=7, 2H, OCH2), 1.40 (t, J=7, 3H, OCH2CH3). Analysis calculated for C12H10ClNO2S: C 53.84; H 3.76; N 5.23; S 11.97. Found: C 54.22; H 3.52; N 5.25; S 11.46.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3](Cl)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH2:17])=[S:16])=[CH:13][CH:12]=1>CCO>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]2[S:16][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:1][N:17]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)Cl
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC1=CC=C(C(=S)N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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